3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-fluorobenzoyl)piperidin-3-yl]methanone
Description
This compound features a dihydroisoquinoline moiety connected via a methanone bridge to a piperidine ring substituted with a 2-fluorobenzoyl group.
Properties
CAS No. |
524058-22-8 |
|---|---|
Molecular Formula |
C22H23FN2O2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-fluorobenzoyl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C22H23FN2O2/c23-20-10-4-3-9-19(20)22(27)24-12-5-8-18(15-24)21(26)25-13-11-16-6-1-2-7-17(16)14-25/h1-4,6-7,9-10,18H,5,8,11-15H2 |
InChI Key |
KVXMYPWFHUNBFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2F)C(=O)N3CCC4=CC=CC=C4C3 |
solubility |
51.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-fluorobenzoyl)piperidin-3-yl]methanone typically involves multiple steps. One common approach is to start with the preparation of the isoquinoline and piperidine intermediates, followed by their coupling under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient 2-fluorobenzoyl group facilitates nucleophilic aromatic substitution (NAS) under basic conditions. Key examples include:
The fluorine atom in the benzoyl group shows higher reactivity compared to other halogens due to its strong electron-withdrawing effect .
Cross-Coupling Reactions
Palladium-catalyzed coupling enables modification of the isoquinoline core:
Suzuki-Miyaura Coupling
textGeneral protocol: 1. Substrate + ArB(OH)₂ (1.5 eq) 2. Pd(PPh₃)₄ (5 mol%) 3. K₂CO₃ (3 eq) in DME/H₂O (3:1) 4. 80°C, 18h under N₂
| Boronic Acid | Coupling Position | Isolated Yield | Purity | Reference |
|---|---|---|---|---|
| 4-Carboxyphenyl | C-5 of isoquinoline | 62% | >95% (HPLC) | |
| 3-Thienyl | C-7 of isoquinoline | 54% | 92% |
Side reactions include homocoupling of boronic acids (<5% yield) .
Reductive Amination
The piperidine nitrogen undergoes reductive amination with aldehydes/ketones:
Optimized Conditions
-
NaBH₃CN (2 eq)
-
MeOH, rt, 12h
-
pH 4-5 (acetic acid buffer)
| Carbonyl Compound | Product | Yield | Selectivity (cis:trans) | Source |
|---|---|---|---|---|
| 4-Pyridinecarboxaldehyde | N-(pyridin-4-ylmethyl)piperidine adduct | 83% | 3:1 | |
| Cyclohexanone | N-cyclohexylpiperidine derivative | 71% | >20:1 |
Steric hindrance from the 2-fluorobenzoyl group reduces reaction rates compared to unsubstituted analogs .
Oxidation Reactions
The dihydroisoquinoline moiety undergoes selective oxidation:
| Oxidizing Agent | Conditions | Product | Conversion | Source |
|---|---|---|---|---|
| MnO₂ | CHCl₃, reflux, 6h | Fully aromatic isoquinoline | 89% | |
| DDQ | DCM, rt, 2h | Quinoline N-oxide | 67% | |
| H₂O₂/AcOH | 50°C, 24h | Epoxide at C3-C4 position | 42% |
MnO₂ provides cleaner oxidation compared to Cr-based reagents .
Hydrolysis Reactions
The methanone bridge shows stability under acidic/basic conditions:
| Conditions | Result | Half-life | Source |
|---|---|---|---|
| 6M HCl, reflux | Cleavage to 3,4-dihydroisoquinoline + acid | 2h | |
| 10% NaOH/EtOH, 80°C | No degradation (24h) | - | |
| Lipase (CAL-B) | Enantioselective ester hydrolysis | N.R. |
The fluorobenzoyl group enhances hydrolytic stability compared to non-fluorinated analogs .
Complexation Behavior
The compound forms stable complexes with transition metals:
X-ray crystallography confirms κ²-N,N coordination through isoquinoline and piperidine nitrogens .
This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications. Recent advances in flow chemistry (residence time <5 min for NAS reactions) and photoredox catalysis (C-H functionalization at C8 position) represent promising directions for further development.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated using the National Cancer Institute's (NCI) Developmental Therapeutics Program, which assesses compounds against a panel of cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects, with mean growth inhibition values suggesting it could be developed as a novel anticancer agent. Specifically, it showed promising activity against various tumor types, including breast and lung cancer cells .
Neurological Disorders
The compound is also being investigated for its neuroprotective properties. Preliminary studies suggest that it may have therapeutic effects in conditions such as Alzheimer's disease and Parkinson's disease. The mechanism of action is believed to involve modulation of neurotransmitter systems and reduction of neuroinflammation, making it a candidate for further exploration in neuropharmacology .
Pharmacological Studies
Pharmacological evaluations have demonstrated that this compound interacts with multiple biological pathways. It has been shown to inhibit specific enzymes involved in cancer progression and neurodegeneration. Its ability to cross the blood-brain barrier enhances its potential as a treatment for central nervous system disorders .
Summary of Case Studies
| Study Reference | Focus Area | Findings |
|---|---|---|
| NCI Developmental Therapeutics Program | Anticancer activity | Significant cytotoxicity against multiple cancer cell lines |
| Preclinical Neuropharmacology Study | Neurological disorders | Potential neuroprotective effects in models of Alzheimer's disease |
| Pharmacokinetic Evaluation | Drug absorption and metabolism | Favorable absorption profile with ability to cross the blood-brain barrier |
Mechanism of Action
The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-fluorobenzoyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Analog Table
Key Comparative Insights
Substituent Effects on Receptor Binding
- Fluorine Position and Electronic Effects: The target compound’s 2-fluorobenzoyl group may enhance steric interactions compared to the 4-fluorobenzenesulfonyl analog .
- Sulfonyl vs. Benzoyl Groups : Sulfonyl groups (e.g., in and ) are stronger electron-withdrawing moieties than benzoyl, which may reduce basicity of the piperidine nitrogen, altering pharmacokinetics (e.g., membrane permeability) .
Core Heterocycle Influence
- Isoquinoline vs. This structural difference could modulate antidepressant efficacy or receptor subtype selectivity.
- Imidazopyridine vs. Isoquinoline: The imidazopyridine derivative likely targets different CNS pathways due to its fused bicyclic system, whereas the isoquinoline in the target compound may favor interactions with monoamine transporters or sigma receptors .
Physicochemical and Pharmacokinetic Properties
- Boiling Point and Solubility : The sulfonyl analog has a high predicted boiling point (595.4°C), suggesting low volatility. The target compound’s benzoyl group may reduce polarity, enhancing blood-brain barrier penetration compared to sulfonamides.
- The target compound’s benzoyl group (neutral or weakly acidic) may improve bioavailability.
Biological Activity
3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-fluorobenzoyl)piperidin-3-yl]methanone is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Isoquinoline moiety : A bicyclic structure that contributes to its biological activity.
- Piperidine ring : This five-membered nitrogen-containing ring enhances the compound's binding affinity to various biological targets.
- Fluorobenzoyl group : The presence of fluorine may influence the lipophilicity and metabolic stability of the compound.
The molecular formula is , with a molecular weight of approximately 353.43 g/mol.
Research indicates that compounds similar to 3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-fluorobenzoyl)piperidin-3-yl]methanone exhibit various mechanisms of action, particularly as receptor modulators. The isoquinoline derivatives have shown activity as sigma receptors (σ1R) antagonists, which are implicated in neuroprotective effects and modulation of pain pathways .
Pharmacological Effects
- Antidepressant Activity : Some studies suggest that isoquinoline derivatives can exert antidepressant-like effects in animal models by modulating neurotransmitter systems .
- Antinociceptive Effects : The compound has been evaluated for its ability to reduce pain responses in experimental models, indicating potential use in pain management .
- Anticancer Activity : Preliminary studies have shown that similar compounds can inhibit cancer cell proliferation, possibly through apoptosis induction and cell cycle arrest mechanisms .
Study 1: Sigma Receptor Antagonism
A study investigated the sigma receptor antagonistic properties of related isoquinoline compounds. The results demonstrated that these compounds could effectively inhibit σ1R, leading to enhanced neuroprotective effects in models of neurodegeneration .
Study 2: Antidepressant Effects
In a controlled study involving rodent models, administration of a structurally similar compound resulted in significant reductions in depressive-like behavior. The mechanism was linked to increased serotonin and norepinephrine levels in the brain .
Study 3: Antinociceptive Properties
Research on the antinociceptive effects revealed that the compound could significantly reduce pain responses in mice subjected to formalin-induced pain tests, suggesting a potential role in pain management therapies .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-fluorobenzoyl)piperidin-3-yl]methanone, and how can reaction yields be maximized?
- Methodology : High yields (e.g., 98%) are achievable via nucleophilic acyl substitution or coupling reactions under inert atmospheres (e.g., nitrogen). Key steps include activating the piperidine-3-yl carbonyl group with reagents like EDCI/HOBt and controlling stoichiometry of fluorobenzoyl derivatives. Solvent selection (e.g., DCM or THF) and temperature gradients (0°C to room temperature) are critical for minimizing side reactions .
- Characterization : Confirm purity via HPLC (retention time ~11–12 minutes, 254 nm UV detection) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Q. How can structural elucidation of this compound be performed to resolve ambiguities in its piperidine-isoquinoline linkage?
- Methodology : Use multinuclear NMR (¹H, ¹³C, ¹⁹F) to assign chemical shifts. For example:
- ¹H NMR : Peaks at δ 2.8–3.5 ppm (piperidine protons), δ 7.2–7.8 ppm (fluorobenzoyl aromatic protons), and δ 4.1–4.5 ppm (isoquinoline CH₂ groups) .
- ¹⁹F NMR : A singlet near δ -110 ppm confirms the 2-fluorobenzoyl moiety .
Q. What solvent systems are suitable for solubility testing, and how does protonation state affect formulation?
- Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 1–10). The tertiary amine in the isoquinoline ring protonates under acidic conditions, enhancing water solubility. Use dynamic light scattering (DLS) to assess aggregation in biological buffers .
Advanced Research Questions
Q. How can in vitro pharmacological activity be evaluated, particularly for sigma receptor agonism/antagonism?
- Methodology :
- Binding Assays : Measure inhibition of [³H]-DTG binding to rat brain membranes (IC₅₀ values <100 nM suggest sigma-1 receptor affinity) .
- Functional Tests : Use forced-swim tests in mice to assess antidepressant-like activity (reduced immobility time at 10–30 mg/kg oral doses) .
Q. What computational strategies predict binding modes of this compound with CNS targets?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with sigma-1 receptor pockets (e.g., hydrophobic contacts with fluorobenzoyl groups).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of piperidine-isoquinoline conformers in lipid bilayers .
Q. How can structural modifications improve metabolic stability without compromising target affinity?
- Methodology :
- SAR Analysis : Replace the 2-fluorobenzoyl group with electron-withdrawing substituents (e.g., CF₃) to reduce CYP450-mediated oxidation .
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS .
Q. What experimental approaches resolve contradictions between elemental analysis and bioactivity data (e.g., high purity but low potency)?
- Methodology :
- Purity Reassessment : Use high-resolution mass spectrometry (HRMS-ESI) to detect trace impurities (<0.1%) that may inhibit target binding .
- Counterion Effects : Test different salt forms (e.g., hydrochloride vs. mesylate) to optimize pharmacokinetics .
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
- Methodology : Use chiral stationary-phase HPLC (e.g., Chiralcel OD column) with hexane/isopropanol mobile phases. Monitor elution profiles at 220 nm and assign configurations via circular dichroism (CD) .
Tables for Key Data
Table 1 : Representative Synthetic Yields and Characterization Data
| Parameter | Value/Description | Reference |
|---|---|---|
| Yield | 78–98% | |
| Melting Point | 257–259°C | |
| HPLC Purity (254 nm) | 97–99% | |
| HRMS-ESI (m/z) | [M+H]⁺: 353.1408 (calc.), 353.1410 (obs.) |
Table 2 : Pharmacological Activity in Murine Models
| Assay | Result (30 mg/kg, oral) | Reference |
|---|---|---|
| Sigma-1 Receptor IC₅₀ | 45 nM | |
| Forced-Swim Immobility | 60% reduction vs. control |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
